2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride

Description

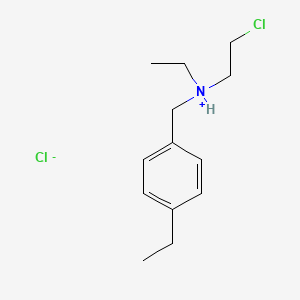

2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride is a quaternary ammonium salt characterized by a chloroethylamine backbone substituted with a para-ethylbenzyl group and two ethyl moieties on the nitrogen atom. These compounds are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging their reactivity in alkylation or as precursors to surfactants and bioactive molecules .

Properties

CAS No. |

63991-07-1 |

|---|---|

Molecular Formula |

C13H21Cl2N |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

2-chloroethyl-ethyl-[(4-ethylphenyl)methyl]azanium;chloride |

InChI |

InChI=1S/C13H20ClN.ClH/c1-3-12-5-7-13(8-6-12)11-15(4-2)10-9-14;/h5-8H,3-4,9-11H2,1-2H3;1H |

InChI Key |

HNTNNIBILUQYQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C[NH+](CC)CCCl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride typically involves the reaction of p-ethylbenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.

Oxidation: Formation of N-oxides.

Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an alkylating agent, modifying the structure of target molecules and altering their function. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituents, molecular properties, and applications.

2-(N,N-Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)

- Structure : Diethylamine substituted with a chloroethyl group.

- Molecular Formula : C₆H₁₅Cl₂N

- Key Properties :

- Applications : Pharmaceutical intermediate (e.g., amiodarone impurity H) .

2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride (CAS 4584-46-7)

- Structure : Dimethylamine substituted with a chloroethyl group.

- Molecular Formula : C₄H₁₁Cl₂N

- Key Differences :

2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride (CAS 4261-68-1)

- Structure : Diisopropylamine substituted with a chloroethyl group.

- Molecular Formula : C₈H₁₈Cl₂N

- Key Differences :

Bis(2-chloroethyl)-N-methylamine Hydrochloride (CAS 302-70-5)

- Structure : Methylamine substituted with two chloroethyl groups.

- Molecular Formula : C₅H₁₂Cl₃N

- Key Differences: Bifunctional chloroethyl groups enable crosslinking (e.g., in anticancer agents like mechlorethamine) .

Comparative Data Table

Structural and Functional Insights

- Substituent Effects: Alkyl Groups: Diethyl and dimethyl substituents influence solubility and reactivity. Dimethyl analogs react faster in SN2 reactions due to lower steric hindrance .

- Reactivity : Chloroethylamines undergo nucleophilic substitution, forming quaternary ammonium salts or reacting with biomolecules (e.g., DNA alkylation in nitrogen mustards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.